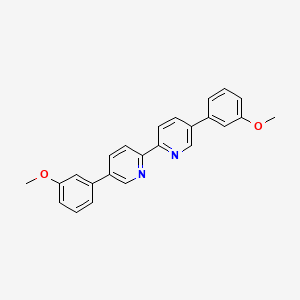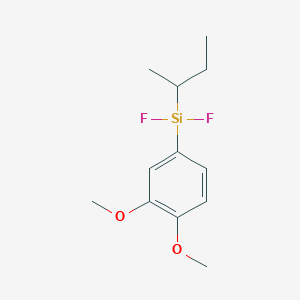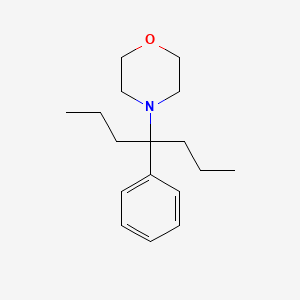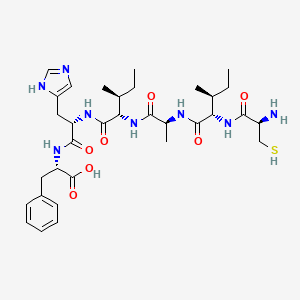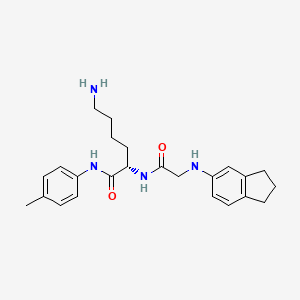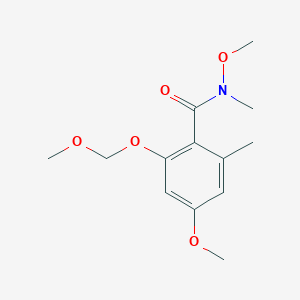![molecular formula C12H11N3O3 B14185094 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol CAS No. 920512-46-5](/img/structure/B14185094.png)
2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol is an organic compound that features a nitro group, a pyridin-2-yl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol typically involves the nitration of 5-{[(pyridin-2-yl)amino]methyl}phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, such as 5-{[(pyridin-2-yl)amino]methyl}phenol, followed by nitration. The reaction conditions are optimized to maximize yield and purity, and the process may be scaled up using continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products:
Reduction: 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features that may interact with biological targets.
Industry: Used in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 2-Nitro-4-{[(pyridin-2-yl)amino]methyl}phenol
- 2-Nitro-6-{[(pyridin-2-yl)amino]methyl}phenol
- 2-Amino-5-{[(pyridin-2-yl)amino]methyl}phenol
Comparison: 2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Propriétés
Numéro CAS |
920512-46-5 |
|---|---|
Formule moléculaire |
C12H11N3O3 |
Poids moléculaire |
245.23 g/mol |
Nom IUPAC |
2-nitro-5-[(pyridin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H11N3O3/c16-11-7-9(4-5-10(11)15(17)18)8-14-12-3-1-2-6-13-12/h1-7,16H,8H2,(H,13,14) |
Clé InChI |
ZKZZQLIIXMCTEG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NCC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
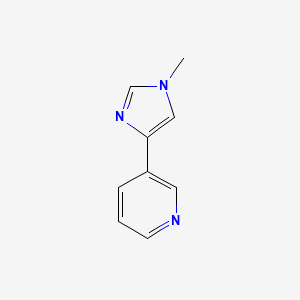
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)
